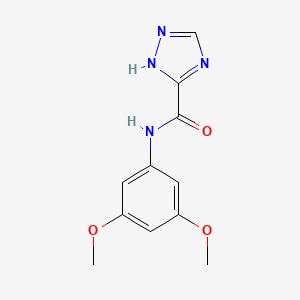![molecular formula C20H32N4O3 B5656789 3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)
3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, strategic planning, and a deep understanding of chemical reactivity. For similar compounds, methodologies might include condensation reactions, use of polyphosphoric acid for cyclization, or asymmetric additions. For example, a study detailed the one-step synthesis of pyrido[2,3-d]pyrimidines and amides from substituted propanoic acids, showcasing the diversity of products achievable from carefully selected reactants and conditions (Harutyunyan et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting reactivity, physical properties, and potential applications. X-ray crystallography, NMR spectroscopy, and mass spectrometry are instrumental techniques often employed. For compounds with a morpholine core, studies might reveal specific conformational preferences or electronic characteristics essential for their reactivity and interaction with biological targets.
Chemical Reactions and Properties
The reactivity of a compound is defined by its functional groups and molecular framework. Compounds containing morpholine and pyrimidine units may undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, or electrophilic additions, depending on the surrounding chemical environment and the specific task at hand. The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen illustrated the potential for targeted chemical modifications to enhance drug delivery (Rautio et al., 2000).
Propriétés
IUPAC Name |
3-[(3R,4S)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-3-4-16-13-21-15(2)22-20(16)24-8-7-18(23-9-11-27-12-10-23)17(14-24)5-6-19(25)26/h13,17-18H,3-12,14H2,1-2H3,(H,25,26)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBDZPCBXZFZLO-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCC(C(C2)CCC(=O)O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(N=C1N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

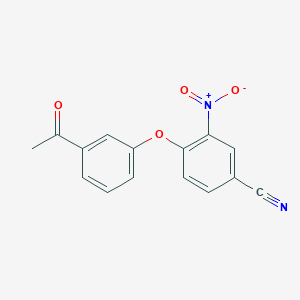

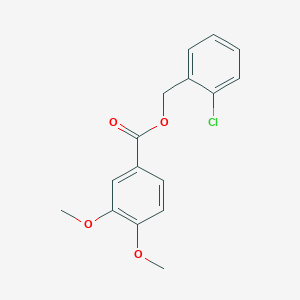
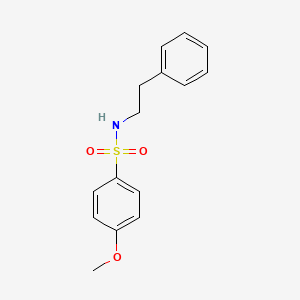
![N-methyl-5-(tetrahydro-2-furanyl)-N-[3-(trifluoromethyl)benzyl]-2-thiophenecarboxamide](/img/structure/B5656732.png)
![8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5656739.png)
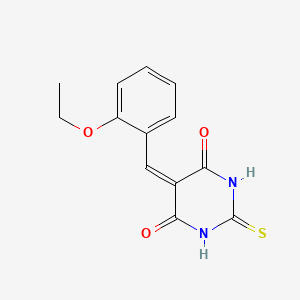
![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)
![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)
